molecular formula C49H43F3N6O10S B607742 6-[3-[[4-[5-[[(2S)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]pent-1-ynyl]phenyl]carbamoyl]phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide CAS No. 1346653-91-5

6-[3-[[4-[5-[[(2S)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]pent-1-ynyl]phenyl]carbamoyl]phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide

Cat. No. B607742
M. Wt: 964.9702
InChI Key: ZQDSKGRKNBPCNR-YZNDQDBRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GS-5759 is a bifunctional ß2-Adrenoceptor Agonist and Phosphodiesterase 4 Inhibitor for Chronic Obstructive Pulmonary Disease with a Unique Mode of Action.

Scientific Research Applications

Novel Compound for Chronic Obstructive Pulmonary Disease (COPD)

A study by (Joshi et al., 2017) identified a novel compound, GS-5759, which is a bifunctional ligand exhibiting both β2-adrenoceptor agonism and phosphodiesterase 4 (PDE4) inhibition. This compound showed potential for treating COPD due to its unique mode of action, affecting gene expression in human airway epithelial cells.

Synthesis Techniques and Derivatives

  • The synthesis process for the quinoline derivative laquinimod, a drug in clinical trials for multiple sclerosis, was improved, increasing its yield significantly, as discussed by (Huang et al., 2016).
  • Research by (Fathala & Pazdera, 2017) and (Fathalla & Pazdera, 2017) focused on the development of methyl quinoline derivatives through direct condensation processes.

Antimicrobial and Antifungal Applications

  • A study by (Ahmed et al., 2006) synthesized and evaluated the antibacterial and antifungal properties of specific quinolone derivatives.
  • Another research (Mathada & Mathada, 2009) focused on the synthesis and evaluation of quinoline derivatives for their antimicrobial activities.

Anticancer Potential

  • The synthesis and evaluation of coumarin and quinolinone-3-aminoamide derivatives as anticancer agents were explored in a study by (Matiadis et al., 2013).

Lubricating Grease Antioxidants

  • Research by (Hussein et al., 2016) synthesized quinolinone derivatives to investigate their efficiency as antioxidants in lubricating greases.

properties

CAS RN

1346653-91-5

Product Name

6-[3-[[4-[5-[[(2S)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]pent-1-ynyl]phenyl]carbamoyl]phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide

Molecular Formula

C49H43F3N6O10S

Molecular Weight

964.9702

IUPAC Name

(R)-6-[(3-{[4-(5-{[2-Hydroxy-2-(8-hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)ethyl]amino}pent-1-yn-1-yl)phenyl]carbamoyl}phenyl)sulphonyl]-4-[(3-methoxyphenyl)amino]-8-methylquinoline-3-carboxamide trifluoroacetic acid

InChI

InChI=1S/C47H42N6O8S.C2HF3O2/c1-28-22-35(25-38-43(28)50-26-39(46(48)57)44(38)51-32-10-7-11-33(24-32)61-2)62(59,60)34-12-6-9-30(23-34)47(58)52-31-15-13-29(14-16-31)8-4-3-5-21-49-27-41(55)36-17-19-40(54)45-37(36)18-20-42(56)53-45;3-2(4,5)1(6)7/h6-7,9-20,22-26,41,49,54-55H,3,5,21,27H2,1-2H3,(H2,48,57)(H,50,51)(H,52,58)(H,53,56);(H,6,7)/t41-;/m0./s1

InChI Key

ZQDSKGRKNBPCNR-YZNDQDBRSA-N

SMILES

O=C(C1=C(NC2=CC=CC(OC)=C2)C3=CC(S(=O)(C4=CC=CC(C(NC5=CC=C(C#CCCCNC[C@H](O)C6=CC=C(O)C7=C6C=CC(N7)=O)C=C5)=O)=C4)=O)=CC(C)=C3N=C1)N.O=C(O)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GS-5759;  GS 5759;  GS5759

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[3-[[4-[5-[[(2S)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]pent-1-ynyl]phenyl]carbamoyl]phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide
Reactant of Route 2
6-[3-[[4-[5-[[(2S)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]pent-1-ynyl]phenyl]carbamoyl]phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide
Reactant of Route 3
6-[3-[[4-[5-[[(2S)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]pent-1-ynyl]phenyl]carbamoyl]phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide
Reactant of Route 4
Reactant of Route 4
6-[3-[[4-[5-[[(2S)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]pent-1-ynyl]phenyl]carbamoyl]phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide
Reactant of Route 5
6-[3-[[4-[5-[[(2S)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]pent-1-ynyl]phenyl]carbamoyl]phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide
Reactant of Route 6
6-[3-[[4-[5-[[(2S)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]pent-1-ynyl]phenyl]carbamoyl]phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide

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